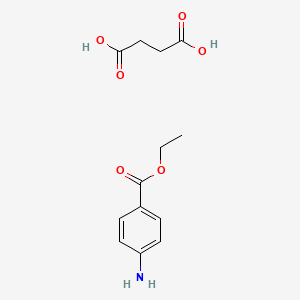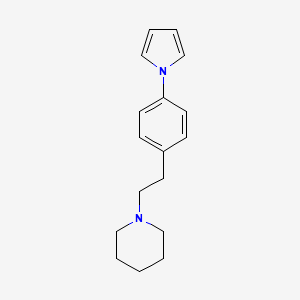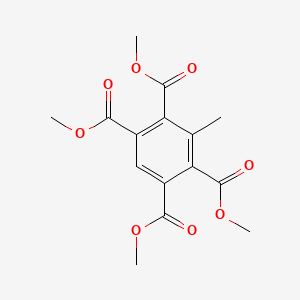
16-Bromohexadec-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Bromohexadec-5-yne: is an organic compound characterized by the presence of a bromine atom attached to a sixteen-carbon alkyne chain. This compound is notable for its unique structure, which includes both a bromine substituent and a triple bond, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-5-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) to form the acetylide anion. This anion then undergoes nucleophilic substitution with a suitable alkyl halide, such as 1-bromohexadecane, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of the acetylide anion, its reaction with the alkyl halide, and subsequent purification of the product.
Chemical Reactions Analysis
Types of Reactions: 16-Bromohexadec-5-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form dihalides or haloalkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia under mild conditions.
Addition Reactions: Often carried out using halogens or hydrogen halides in the presence of solvents like dichloromethane.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield various substituted alkynes.
Addition Reactions: Produce dihalides or haloalkenes.
Oxidation and Reduction Reactions: Result in carbonyl compounds or alkanes.
Scientific Research Applications
16-Bromohexadec-5-yne has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of
Properties
CAS No. |
105149-25-5 |
|---|---|
Molecular Formula |
C16H29Br |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
16-bromohexadec-5-yne |
InChI |
InChI=1S/C16H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-16H2,1H3 |
InChI Key |
LCWLAZHKTKIEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


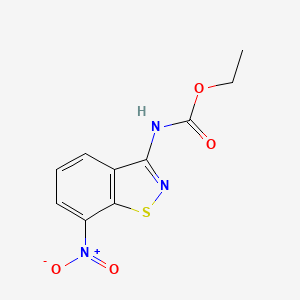
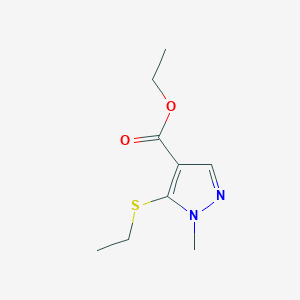
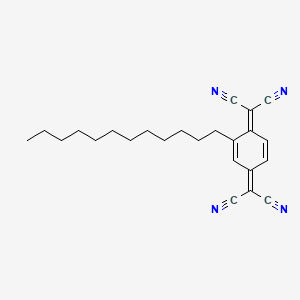
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
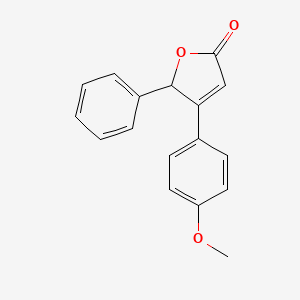


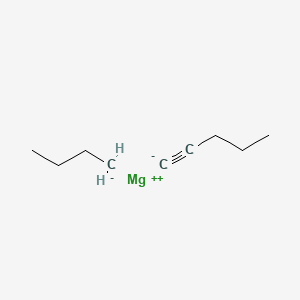
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
